molecular formula C34H32Cl3N3O4S B015800 4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside CAS No. 117153-30-7

4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside

Cat. No. B015800
M. Wt: 685.1 g/mol
InChI Key: XCTYXPINJTUUQN-RUOAZZEASA-N
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Description

"4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside" is a chemically synthesized molecule that likely serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals. Its structure suggests it is a thiogalactopyranoside derivative, modified with azido and chlorobenzyl groups, which can be crucial for specific biochemical applications.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler sugar derivatives. For example, the synthesis of 4-nitrophenyl derivatives of mannopyranosides from methyl glucopyranoside precursors involves selective protection and deprotection steps, azidation, and nitration (Popelová et al., 2005). A similar approach could be adapted for synthesizing the target compound, starting from a suitable thiogalactopyranoside precursor and introducing the azido and 4-chlorobenzyl groups in subsequent steps.

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like NMR spectroscopy and X-ray crystallography. These methods allow for the determination of the spatial arrangement of atoms within the molecule and can provide insights into the conformational preferences of the sugar ring and the positioning of the substituent groups (Kariuki et al., 2021).

properties

IUPAC Name

(2R,3R,4R,5R,6S)-5-azido-3,4-bis[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32Cl3N3O4S/c1-22-2-16-29(17-3-22)45-34-31(39-40-38)33(43-20-25-8-14-28(37)15-9-25)32(42-19-24-6-12-27(36)13-7-24)30(44-34)21-41-18-23-4-10-26(35)11-5-23/h2-17,30-34H,18-21H2,1H3/t30-,31-,32+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTYXPINJTUUQN-RUOAZZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32Cl3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563395
Record name 4-Methylphenyl 2-azido-3,4,6-tris-O-[(4-chlorophenyl)methyl]-2-deoxy-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphenyl 2-azido-3,4,6-tri-O-(4-chlorobenzyl)-2-deoxy-b-D-thiogalactopyranoside

CAS RN

117153-30-7
Record name 4-Methylphenyl 2-azido-3,4,6-tris-O-[(4-chlorophenyl)methyl]-2-deoxy-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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